Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a synthetic organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors, such as 3,6-dimethyl-4-(trifluoromethyl)pyrazole and a pyridine derivative, under acidic or basic conditions.
Esterification: The resulting pyrazolopyridine intermediate is then esterified with ethyl bromoacetate in the presence of a base like potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other pyrazolopyridine derivatives:
Ethyl 2-(3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and biological activity.
2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid: The carboxylic acid analog, which may have different solubility and reactivity profiles.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, lipophilicity, and biological activity.
Properties
IUPAC Name |
ethyl 2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-4-21-10(20)6-19-12-11(8(3)18-19)9(13(14,15)16)5-7(2)17-12/h5H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLIVSIHUPFXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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